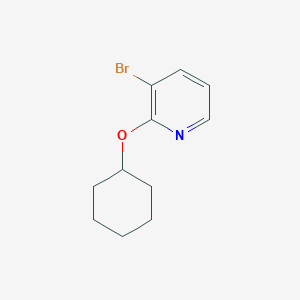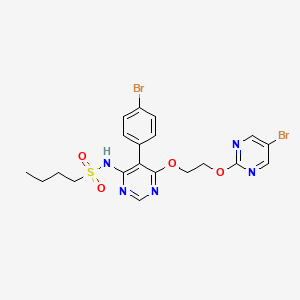
Macitentan (n-butyl analogue)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Macitentan (n-butyl analogue) is a derivative of macitentan, an endothelin receptor antagonist primarily used in the treatment of pulmonary arterial hypertension. This compound is designed to block the effects of endothelin-1, a potent vasoconstrictor, thereby reducing blood pressure in the pulmonary arteries .
Preparation Methods
The synthesis of macitentan (n-butyl analogue) involves several steps, starting from 5-(4-bromophenyl)-4,6-dichloropyrimidine. The process includes the following key steps :
Nucleophilic substitution: The initial step involves the reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine with an appropriate nucleophile to introduce the n-butyl group.
Ether formation: The intermediate product undergoes ether formation with 2-(5-bromo-2-pyrimidinyl)oxyethanol.
Sulfonamide formation: The final step involves the formation of a sulfonamide group by reacting the intermediate with a suitable sulfonamide reagent.
Industrial production methods typically involve optimizing these steps to achieve high yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Macitentan (n-butyl analogue) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Macitentan (n-butyl analogue) has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of structural modifications on endothelin receptor antagonism.
Biology: Researchers use this compound to investigate the role of endothelin-1 in various biological processes, including vasoconstriction and cell proliferation.
Medicine: It is studied for its potential therapeutic effects in conditions like pulmonary arterial hypertension and idiopathic pulmonary fibrosis.
Industry: The compound is used in the development of new pharmaceuticals targeting endothelin receptors
Mechanism of Action
Macitentan (n-butyl analogue) exerts its effects by binding to endothelin A and endothelin B receptors, blocking the signaling pathways activated by endothelin-1. This inhibition prevents the vasoconstrictive and proliferative effects of endothelin-1, leading to reduced blood pressure in the pulmonary arteries. The molecular targets involved include the G protein-coupled receptors and the downstream signaling pathways that regulate calcium levels and cell proliferation .
Comparison with Similar Compounds
Macitentan (n-butyl analogue) is compared with other endothelin receptor antagonists such as bosentan and ambrisentan. Unlike bosentan, macitentan has a lower risk of hepatotoxicity and a longer duration of action. Compared to ambrisentan, macitentan has a broader receptor binding profile, targeting both endothelin A and endothelin B receptors . Similar compounds include:
Bosentan: Another endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.
Ambrisentan: A selective endothelin A receptor antagonist with a different safety profile.
Sitaxentan: A selective endothelin A receptor antagonist that was withdrawn from the market due to safety concerns.
Properties
IUPAC Name |
N-[5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-yl]butane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Br2N5O4S/c1-2-3-10-32(28,29)27-18-17(14-4-6-15(21)7-5-14)19(26-13-25-18)30-8-9-31-20-23-11-16(22)12-24-20/h4-7,11-13H,2-3,8-10H2,1H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBDTKLWBSATSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=C(C(=NC=N1)OCCOC2=NC=C(C=N2)Br)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Br2N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-methyl-N-(7-prop-2-enyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide](/img/structure/B2642544.png)
![N-(2,5-dimethylphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2642545.png)
![3-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}amino)pyrazine-2-carbonitrile](/img/structure/B2642550.png)
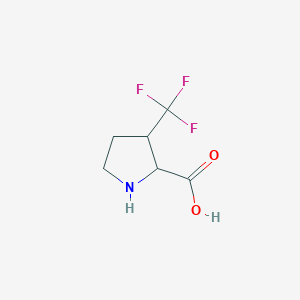
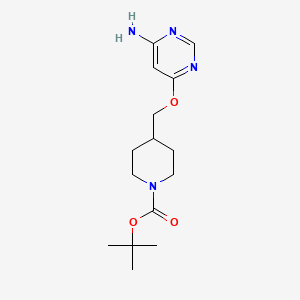
![4-oxo-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydro-1H-phthalazine-1-carboxamide](/img/structure/B2642556.png)
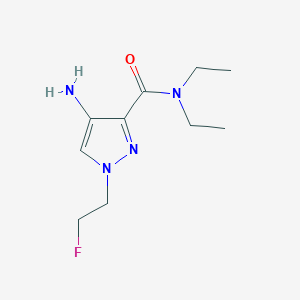
![ethyl 4,5-dimethyl-2-[4-(1H-1,2,3,4-tetrazol-1-yl)benzamido]thiophene-3-carboxylate](/img/structure/B2642558.png)


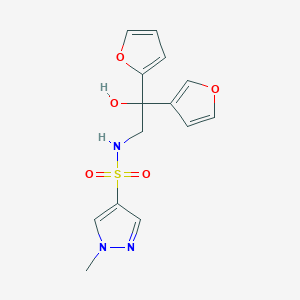
![(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbaldehyde](/img/structure/B2642563.png)
![2-(3,4-dimethoxyphenyl)-N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2642564.png)
